8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
8-chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-23-10-6-7-16(24-2)13(8-10)15-9-12(18(21)22)11-4-3-5-14(19)17(11)20-15/h3-9H,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGPTQXMWWXLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801189774 | |
| Record name | 8-Chloro-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801189774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862782-47-6 | |
| Record name | 8-Chloro-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862782-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801189774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Formation of the Quinoline Core
The synthesis typically begins with the formation of a quinoline skeleton, often via the Skraup or Doebner–Miller reaction, which involves the condensation of aniline derivatives with aldehydes or ketones under acidic or oxidizing conditions. For the specific substitution pattern, 2-toluquinoline derivatives are frequently used as intermediates.
Step 3: Introduction of the 2,5-Dimethoxyphenyl Group at Position 2
The phenyl group with methoxy substituents at positions 2 and 5 is introduced via a Suzuki-Miyaura coupling or a similar palladium-catalyzed cross-coupling reaction. This involves the use of boronic acids or esters and halogenated quinoline intermediates.
Step 4: Functionalization at Position 4
The carboxylic acid group is introduced through oxidation of the corresponding methyl or aldehyde precursor, often using strong oxidizers like potassium permanganate, as documented in patent literature. Alternatively, direct carboxylation methods under carbon dioxide pressure have been explored.
Specific Preparation Methods from Literature and Patents
Method A: Oxidative Cyclization and Functionalization
A documented route involves initial synthesis of a quinoline derivative via condensation of suitable aniline and aldehyde precursors, followed by chlorination and methoxy substitution. The oxidation step to introduce the carboxylic acid uses potassium permanganate under mild conditions to avoid degradation of sensitive groups.
Method B: Multi-step Synthesis Using Intermediates
According to a patent, the synthesis involves:
- Reacting 2-toluquinoline-4-carboxylic acid with phenyl aldehyde under reflux at 100°C for 3 hours to form a vinyl derivative.
- Oxidizing the vinyl derivative with potassium permanganate in alkaline conditions at 35-45°C to produce quinoline-2,4-dicarboxylic acid.
- Subsequent functionalization to introduce the 2,5-dimethoxyphenyl group via cross-coupling reactions.
Method C: Catalytic and Reagent-Driven Synthesis
Research indicates the use of catalytic systems such as ionically tagged magnetic nanoparticles bearing urea linkers, which facilitate the synthesis of quinoline derivatives under solvent-free conditions at elevated temperatures (~80°C). This approach emphasizes green chemistry principles and catalyst recyclability.
Data Table Summarizing Preparation Methods
Research Findings and Notes
- Catalytic systems such as ionically tagged magnetic nanoparticles enhance reaction efficiency and recyclability, aligning with green chemistry principles ().
- Oxidation steps are critical for converting intermediates into the desired carboxylic acids, with potassium permanganate being the oxidant of choice due to its effectiveness and ease of removal.
- Reaction conditions such as temperature, solvent choice, and catalyst loading significantly influence yields and purity, with solvent-free conditions at elevated temperatures (around 80°C) being optimal in some catalytic methods ().
Scientific Research Applications
Medicinal Chemistry
8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid is primarily investigated for its pharmacological properties. Quinoline derivatives are known for their diverse biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential use as an antibiotic agent.
- Anti-inflammatory Properties : The structural features may contribute to the modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that quinoline derivatives can inhibit cancer cell proliferation, pointing towards possible applications in oncology.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Formation of Amides and Esters : The carboxylic acid group can react with amines and alcohols to form amides and esters, respectively.
- Acylation Reactions : The presence of a carbonyl group enhances its reactivity as an acylating agent, facilitating the synthesis of more complex molecules.
Biological Interaction Studies
Understanding how this compound interacts with biological macromolecules is critical for assessing its therapeutic potential. Interaction studies may focus on:
- Protein Binding Affinity : Investigating how the compound binds to target proteins can provide insights into its mechanism of action.
- Cellular Uptake Mechanisms : Understanding how the compound enters cells can inform its bioavailability and efficacy.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of various quinoline derivatives, including this compound. Results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the quinoline structure could enhance antimicrobial efficacy.
Case Study 2: Anti-inflammatory Effects
Research focused on the anti-inflammatory properties of quinoline derivatives demonstrated that this compound could reduce pro-inflammatory cytokine levels in vitro. This suggests potential therapeutic applications in treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
The phenyl ring at position 2 of the quinoline core is a critical determinant of bioactivity. Variations in substituents (e.g., electron-donating vs. electron-withdrawing groups) and their positions (ortho, meta, para) alter electronic properties and steric interactions:
Key Observations :
Antibacterial Activity
Quinoline-4-carboxylic acid derivatives exhibit antibacterial properties, as demonstrated in studies on 2-phenyl-quinoline-4-carboxylic acids. For example:
Enzyme Inhibition Mechanisms
- COX-2 Inhibition : The 2-methylphenyl analog (CAS 667437-81-2) is speculated to inhibit COX-2, reducing prostaglandin synthesis .
- cGAS Binding: The 2-hydroxyphenyl analog (CAS 667412-65-9) co-crystallizes with human cGAS, suggesting quinoline derivatives modulate innate immune responses .
- Caspase Inhibition : Chlorinated analogs (e.g., 8-chloro-2-(2-methylphenyl) derivative) show activity against apoptosis-related caspases .
The 2,5-dimethoxy groups in the target compound may favor interactions with polar enzyme pockets, though further studies are needed to confirm this hypothesis.
Physicochemical Properties
- Molecular Weight : Higher molecular weight (343.77 g/mol) compared to methyl-substituted analogs (e.g., 297.73 g/mol) could affect pharmacokinetics .
Biological Activity
8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, supported by recent research findings.
- Molecular Formula : C₁₈H₁₄ClNO₄
- Molecular Weight : 343.76 g/mol
- CAS Number : 862782-47-6
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 8-hydroxyquinoline derivatives. Various methods have been reported for the synthesis of quinoline derivatives, including halogenation and carboxylation techniques. These methods have been optimized to improve yield and purity, making the compound accessible for biological testing .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. A review of 8-hydroxyquinoline derivatives indicated that modifications to the quinoline structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives of quinoline have shown significant activity against breast cancer (MCF-7) and other tumor types, with IC50 values suggesting effective inhibition of cancer cell proliferation .
Table 1: Anticancer Activity of Related Quinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 8-Chloro-2-(2,5-dimethoxyphenyl) | MCF-7 | TBD | Induction of apoptosis |
| 3-Cl-2-F | H5N1 | 1.44 | Inhibition of viral replication |
| 5,7-diCl | S. aureus | TBD | Disruption of cell division |
Antiviral Activity
The antiviral properties of quinoline derivatives have also been investigated. The compound has shown effectiveness against various viral strains, including those causing respiratory infections. The mechanism often involves interference with viral replication processes and host cell interactions .
Antibacterial Activity
The antibacterial efficacy of this compound has been assessed against several Gram-positive and Gram-negative bacteria. Studies indicate that this compound exhibits notable activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Case Studies
- Anticancer Efficacy in MCF-7 Cells : A study evaluated the effects of various quinoline derivatives on MCF-7 breast cancer cells. The results showed that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.
- Antiviral Screening : A series of 8-hydroxyquinoline derivatives were tested for antiviral activity against dengue virus. Compounds showed promising results with significant inhibition rates, suggesting a potential for further development as antiviral agents .
Q & A
Q. What synthetic methodologies are recommended for preparing 8-chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid?
- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors such as 2-aminoaryl ketones or substituted acetylenes. For example, Wang et al. (2019) developed a one-pot reaction involving 2-aminoaryl ketones and arylacetylenes to form quinoline-4-carboxylic acid derivatives . Key steps include:
- Chlorination : Introducing the 8-chloro group via electrophilic substitution.
- Methoxy Group Incorporation : Using Ullmann coupling or nucleophilic aromatic substitution for the 2,5-dimethoxyphenyl moiety.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
- Yield Optimization : Adjusting reaction temperature (80–120°C) and catalyst (e.g., CuI for coupling reactions).
Q. How can the structural identity of this compound be confirmed?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H NMR (DMSO-d6) should show peaks for aromatic protons (δ 7.2–8.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and carboxylic acid protons (broad peak ~δ 12-13 ppm). C NMR confirms the carbonyl carbon (δ ~170 ppm) .
- X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves the quinoline core and substituent geometry. For related compounds, bond lengths (C–C: 1.38–1.42 Å) and angles (120° for aromatic rings) are typical .
- High-Resolution Mass Spectrometry (HRMS) : Expected molecular ion [M+H] at m/z 358.05 (CHClNO).
Q. What physicochemical properties are critical for experimental design?
- Methodological Answer : Key properties include:
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | ~250–256°C (decomposes) | |
| Solubility | DMSO (>50 mg/mL), sparingly in HO | |
| LogP (Partition Coefficient) | Estimated 3.2 (via ChemAxon) |
- Handling Note : Store at 4°C in airtight containers to prevent hydrolysis of the carboxylic acid group .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro/methoxy positioning) influence biological activity?
- Methodological Answer :
- SAR Studies : Replace the 8-chloro with bromo or fluoro groups to assess halogen effects on target binding. For methoxy groups, synthesize analogs with mono- or tri-methoxy substitutions and compare activity via enzyme inhibition assays (e.g., IC values).
- Case Study : 2-(4-Methylphenyl)quinoline-4-carboxylic acid derivatives showed enhanced antitubercular activity compared to unsubstituted analogs, highlighting the role of lipophilic substituents .
Q. What mechanistic approaches are used to study its interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina with protein structures (e.g., PDB ID 1XYZ) to predict binding modes. Focus on hydrogen bonding (carboxylic acid with Arg residues) and π-π stacking (quinoline ring with aromatic side chains) .
- In Vitro Assays : Measure inhibition of kinases or receptors via fluorescence polarization or SPR (surface plasmon resonance). Include positive controls (e.g., staurosporine for kinases) .
Q. How can analytical methods resolve degradation products under stress conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline conditions (0.1 M HCl/NaOH).
- HPLC-MS Analysis : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) coupled with Q-TOF MS to identify degradation peaks. Major products may include decarboxylated or demethylated derivatives .
Q. What strategies mitigate stability challenges during long-term storage?
- Methodological Answer :
- Lyophilization : Freeze-dry the compound in amber vials under nitrogen to prevent oxidation.
- Stability-Indicating Assays : Monitor purity monthly via HPLC (retention time shift >5% indicates degradation) .
Q. How can computational modeling predict its pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME estimate bioavailability (%F = 65–75%), blood-brain barrier permeability (low), and CYP450 metabolism (substrate of CYP3A4).
- Metabolite Identification : Simulate phase I/II metabolism (e.g., hydroxylation at C-3 or glucuronidation of the carboxylic acid) .
Q. How to address contradictions in synthetic yields reported across studies?
- Methodological Answer :
- Critical Parameter Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For example, DABCO increased yields by 20% in one-pot syntheses vs. traditional methods .
- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, time, stoichiometry) and identify interactions affecting yield .
Q. What toxicological profiling methods are relevant for early-stage development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
